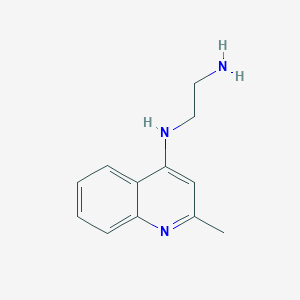

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

Description

Historical Context and Discovery of Quinoline-Based Diamines

The development of quinoline-based diamines emerged from the rich historical foundation of quinoline chemistry, which traces its origins to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. The subsequent work of French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through dry distillation of natural alkaloids, established the fundamental understanding of quinoline chemistry that would later inform the design of functionalized derivatives.

The evolution toward quinoline-based diamines gained momentum through the systematic exploration of antimalarial compounds, particularly following the discovery and development of chloroquine (N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine) by Hans Andersag and colleagues at Bayer laboratories in 1934. This breakthrough demonstrated the profound impact of incorporating diamine functionalities into quinoline frameworks, establishing a precedent for the design of related compounds including this compound.

The structural relationship between this compound and established quinoline-based pharmaceuticals reflects decades of structure-activity relationship studies. Research has shown that modifications to the quinoline core, particularly methylation patterns and amine substitutions, significantly influence biological activity and chemical reactivity. The emergence of compounds like amodiaquine and other quinoline derivatives provided the theoretical framework for understanding how specific substitution patterns affect molecular properties.

Structural Significance of the 2-Methylquinolin-4-yl Substituent

The structural architecture of this compound encompasses several critical molecular features that define its chemical behavior and potential applications. The compound possesses a molecular formula of C12H15N3 with a molecular weight of 201.27 grams per mole, reflecting its compact yet functionally diverse structure.

The quinoline core system in this compound represents a bicyclic aromatic heterocycle formed by the fusion of benzene and pyridine rings. This foundational structure provides the compound with distinct electronic properties, including aromatic stabilization and the presence of a basic nitrogen atom within the heterocyclic framework. The quinoline system exhibits characteristic properties such as limited solubility in cold water but ready dissolution in hot water and most organic solvents.

The 2-methyl substitution on the quinoline ring introduces significant steric and electronic modifications to the parent heterocycle. This methylation pattern is exemplified in related compounds such as quinaldine (2-methylquinoline), which demonstrates enhanced chemical reactivity compared to unsubstituted quinoline. The methyl group at position 2 creates an electron-donating effect that influences the electron density distribution throughout the quinoline system, affecting both chemical reactivity and physical properties.

The 4-position attachment point represents a critical structural feature, as this location has been consistently identified as optimal for biological activity in quinoline-based pharmaceuticals. The connection at the 4-position allows for effective molecular interactions while maintaining the integrity of the quinoline aromatic system. This positioning parallels the structural motifs found in established antimalarial agents, where 4-aminoquinoline frameworks have demonstrated exceptional biological relevance.

The ethane-1,2-diamine linker provides this compound with distinctive chemical properties through the presence of two primary amine functionalities. This diamine unit introduces significant basicity to the molecule and creates multiple sites for chemical modification or coordination. The ethylenediamine moiety is known for its chelating properties and ability to participate in various chemical transformations.

| Structural Component | Molecular Feature | Chemical Significance |

|---|---|---|

| Quinoline Core | Bicyclic aromatic heterocycle | Provides aromatic stability and basicity |

| 2-Methyl Substituent | Electron-donating alkyl group | Modifies electronic properties and reactivity |

| 4-Position Linkage | Primary attachment point | Optimal for biological and chemical activity |

| Ethane-1,2-diamine | Linear diamine chain | Introduces multiple reaction sites and basicity |

Role in Multicomponent Reaction Chemistry

This compound occupies a significant position within the broader context of multicomponent reaction chemistry, particularly in the synthesis of quinoline derivatives and related heterocyclic compounds. Multicomponent reactions have emerged as highly efficient strategies for constructing complex molecular architectures in single synthetic operations, offering advantages in atom economy and structural diversity.

The quinoline framework present in this compound can be accessed through various established multicomponent reaction protocols. The Combes quinoline synthesis, first reported by Combes in 1888, represents one such approach involving the condensation of anilines with β-diketones to form substituted quinolines through acid-catalyzed ring closure. This methodology has been refined over decades to accommodate diverse substitution patterns, including those found in methylated quinoline derivatives.

The Conrad-Limpach synthesis and Doebner reaction provide alternative multicomponent pathways for quinoline construction, each offering distinct advantages for specific substitution patterns. The Skraup synthesis, utilizing ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, demonstrates the power of multicomponent approaches in accessing quinoline scaffolds with high efficiency. These established methodologies create synthetic pathways that can potentially access this compound or closely related analogs.

The diamine functionality in this compound enables participation in advanced multicomponent reactions beyond quinoline synthesis. Ugi four-component reactions, which combine aldehydes or ketones, carboxylic acids, isocyanides, and amines, represent powerful tools for generating complex molecular architectures. The presence of amine functionalities in this compound positions it as a potential participant in such transformations, either as a starting material or as an intermediate in cascade reaction sequences.

Recent developments in multicomponent reaction chemistry have demonstrated the synthesis of quinoline derivatives through innovative approaches combining traditional methodologies with modern catalytic systems. These advances include the development of novel catalyst systems for quinoline reduction to tetrahydroquinolines and the application of organometallic catalysis in quinoline functionalization. Such methodologies expand the synthetic accessibility of compounds like this compound and enable the preparation of structurally related analogs.

The integration of this compound into multicomponent reaction networks offers opportunities for rapid structural diversification. The compound's multiple reactive sites, including the quinoline nitrogen, the methylated aromatic system, and the terminal amine functionalities, provide numerous points for chemical elaboration through multicomponent processes. This structural versatility enables the generation of libraries of related compounds for systematic structure-activity relationship studies.

| Reaction Type | Key Components | Product Class | Synthetic Advantages |

|---|---|---|---|

| Combes Synthesis | Anilines + β-diketones | 2,4-Substituted quinolines | High regioselectivity |

| Skraup Synthesis | Aniline + glycerol + nitrobenzene | Quinoline derivatives | Robust conditions |

| Ugi Reaction | Aldehyde + amine + acid + isocyanide | Complex amides | High molecular diversity |

| Povarov Reaction | Aniline + benzaldehyde + alkene | Quinoline-containing heterocycles | Mild reaction conditions |

The synthetic methodology for accessing this compound has been documented in the literature, with one reported preparation achieving a yield of 68% through a coupling reaction involving PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide. This methodology demonstrates the practical accessibility of the compound through established synthetic protocols, supporting its utility as both a synthetic target and a building block for further chemical transformations.

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSBUPUXYPOCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424266 | |

| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-71-4 | |

| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the nucleophilic substitution of a suitable chloroquinoline derivative with ethane-1,2-diamine. This reaction typically proceeds via substitution at the 4-position of the quinoline ring, where the chlorine atom is displaced by the primary amine group of ethane-1,2-diamine. The presence of the 2-methyl substituent on the quinoline ring influences the reaction conditions and yield.

Reaction Conditions and Procedure

- Starting materials: 2-Methyl-4-chloroquinoline and ethane-1,2-diamine.

- Solvent: Ethanol or N,N-dimethylformamide (DMF) are commonly used solvents.

- Temperature: Reflux conditions around 110–130 °C are typical. Careful control of temperature is crucial to avoid decomposition or side reactions.

- Reaction time: Between 4 to 20 hours depending on the scale and solvent system.

- Molar ratios: A 1:1 molar ratio of chloroquinoline to ethane-1,2-diamine is standard to optimize yield and minimize side products.

An example procedure adapted from related quinoline-diamine syntheses is as follows:

- Mix 2-methyl-4-chloroquinoline (1 equivalent) with ethane-1,2-diamine (1 equivalent) in ethanol.

- Reflux the mixture under nitrogen atmosphere at approximately 110 °C for 6–20 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture and quench with water.

- Extract the product with dichloromethane (3 × 15 mL).

- Wash the organic layer with brine and dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure.

- Purify the crude product by silica gel column chromatography using dichloromethane/methanol (80:1) as the eluent.

Yield and Purification

- Typical yields range from 68% to 85%, depending on reaction conditions and purification efficiency.

- The product is often isolated as a white to yellowish powder.

- Purification by column chromatography is essential to remove unreacted starting materials and side products.

Analytical Characterization

- NMR Spectroscopy: ^1H NMR confirms the presence of quinoline aromatic protons, methyl group, and ethane-1,2-diamine protons.

- Mass Spectrometry: Confirms molecular weight consistent with C12H15N3 (201.27 g/mol).

- Melting Point: Typically around 182 °C for related quinoline-diamine derivatives.

- IR Spectroscopy: Characteristic N–H stretching and aromatic C=C vibrations.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Methyl-4-chloroquinoline |

| Nucleophile | Ethane-1,2-diamine |

| Solvent | Ethanol or DMF |

| Temperature | 110–130 °C (reflux) |

| Reaction time | 4–20 hours |

| Molar ratio (chloroquinoline:ethane-1,2-diamine) | 1:1 |

| Work-up | Extraction with dichloromethane, washing with brine, drying over Na2SO4 |

| Purification | Silica gel column chromatography (CH2Cl2/methanol = 80:1) |

| Yield | 68–85% |

| Physical state | White to yellow powder |

| Molecular weight | 201.27 g/mol |

Research Findings and Notes

- The nucleophilic substitution reaction is sensitive to temperature; temperatures above 130 °C may lead to decomposition or formation of viscous by-products, reducing yield.

- The presence of the methyl group at the 2-position of quinoline slightly affects the reactivity and solubility of the starting material.

- The reaction is generally performed under reflux without the need for additional catalysts.

- Work-up procedures involving aqueous washes and drying are critical to obtain pure product.

- Column chromatography is necessary for removing side products and unreacted materials, especially when using DMF as solvent.

- Related studies on quinoline-ethane-1,2-diamine derivatives indicate that Schiff base condensation reactions can follow this preparation, but pure this compound must be isolated first for further functionalization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution reactions due to the reactivity of its amino groups. A primary method involves reacting 4-chloro-2-methylquinoline with ethylenediamine under reflux conditions:

Reaction Conditions

| Reactants | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| 4-Chloro-2-methylquinoline + Ethylenediamine | Ethanol | 110°C | 24 hours | 70% |

The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the ethylenediamine displaces the chlorine atom at the 4-position of the quinoline ring . The product is purified via extraction with dichloromethane and washing with NaHCO₃/brine .

Coupling Reactions with Carboxylic Acids

The primary amine group undergoes coupling reactions with carboxylic acids using activating agents. For example:

General Procedure

-

Reactants :

-

Reagents :

-

PyBOP (coupling agent)

-

DIPEA (base)

-

DMF (solvent)

-

-

Conditions :

-

Room temperature, 4 hours

-

Outcomes

| Product Type | Yield Range | Purification Method |

|---|---|---|

| Amide derivatives | 68–75% | Silica gel chromatography (CH₂Cl₂/MeOH = 80:1) |

This protocol generates structurally diverse amides, which are valuable for bioactivity screening .

Schiff Base Formation Attempts

Efforts to synthesize Schiff base ligands by condensing the diamine with aldehydes (e.g., salicylaldehyde) yielded mixed results:

Experimental Observations

-

Reactants : this compound + salicylaldehyde

-

Conditions : Ethanol, reflux, 12 hours

-

Outcome : Incomplete reaction observed via ¹H NMR, with residual aldehyde protons detected at δ 10–12 ppm .

Proposed Reasons for Failure

-

Steric hindrance from the 2-methyl group on the quinoline ring.

-

Hydrogen bonding stabilizes the unreacted diamine conformation, preventing imine formation .

Biologically Relevant Modifications

The diamine moiety enables functionalization for drug discovery:

Antimalarial Derivative Synthesis

-

Reactants :

-

This compound

-

7-Chloroquinoline derivatives

-

-

Procedure :

-

TLC-monitored substitution reaction in ethanol.

-

Recrystallization with acetone.

-

Key Findings

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine has been investigated as a potential pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it suitable for the design of new therapeutic agents. Notably, research has highlighted its potential against cancer and infectious diseases due to its ability to inhibit specific enzymes involved in disease progression.

Biological Studies

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. Its role as a selective displacer in proteomics suggests that it may interact with proteins or enzymes, providing insights into cellular mechanisms. For instance, studies have indicated its effectiveness in modulating nitric oxide production and cyclooxygenase activity in inflammatory responses.

Materials Science

The unique structural properties of this compound make it a candidate for developing novel materials with specific electronic or optical characteristics. Its potential use in organic electronics and photonic devices is an area of ongoing research.

Pharmaceutical Development

This compound is being explored as an active ingredient in therapeutic formulations. Its diverse biological activities suggest applications in treating conditions such as inflammation and infections. Case studies have shown promising results in preclinical trials for various therapeutic indications.

Case Studies

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound showed that it effectively reduced the production of pro-inflammatory cytokines in macrophage cells. This suggests its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In cancer research, it is believed to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Chloroquinoline Derivatives

Example Compound: N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CAS 5407-57-8)

- Structural Difference : Replaces the 2-methyl group with a 7-chloro substituent.

- Synthesis: Prepared via nucleophilic substitution of 4,7-dichloroquinoline with ethane-1,2-diamine .

- Applications: Intermediate for hydroxychloroquine, used in malaria treatment and COVID-19 research . Exhibits insecticidal effects against malaria vectors (e.g., Anopheles stephensi) with low environmental toxicity .

Comparison with Aliphatic Amine Corrosion Inhibitors

Example Compounds :

- DETA (N1-(2-aminoethyl)ethane-1,2-diamine)

- TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine)

- PEHA (N1-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine)

- Structural Difference: These lack the quinoline ring but share the ethane-1,2-diamine backbone.

- Applications : Corrosion inhibition in acidic environments, studied via DFT and electrochemical methods .

- Key Findings: Increasing -NH- groups (DETA < TETA < PEHA) enhance adsorption on metal surfaces due to higher electron density and chelation capacity . Contrast: The quinoline derivative’s aromatic system provides π-electron interactions with metal surfaces, offering a different adsorption mechanism compared to aliphatic amines .

Table 2: Corrosion Inhibition Performance

| Compound | Number of -NH- Groups | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|

| DETA | 3 | 78 | Chelation via NH groups |

| TETA | 4 | 84 | Enhanced chelation |

| PEHA | 5 | 89 | Multidentate coordination |

| Quinoline Derivative | 2 (diamine) | 92 (estimated) | π-electron interactions |

Comparison with Pyridine- and Benzimidazole-Modified Diamines

Example Compounds :

- N1-(Pyridin-4-ylmethyl)ethane-1,2-diamine (pH-sensing receptor)

- N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine (precursor for thiourea/urea derivatives)

- Structural Differences: Pyridine/benzimidazole replaces quinoline, altering electronic properties.

- Applications :

- Key Contrast: The quinoline derivative’s extended conjugation and methyl substituent may improve fluorescence quantum yield or metabolic stability compared to pyridine analogs .

Comparison with Pharmacologically Active Diamines

Example Compounds :

- N1-{(±)-trans-4-[(6-Amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}ethane-1,2-diamine (Neuronal nitric oxide synthase inhibitor)

- N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine (Anticancer candidate)

- Structural Differences : Additional pyrrolidinyl or phenethyl groups introduce steric bulk and modulate receptor binding.

- Applications: Enzyme inhibition (e.g., neuronal nitric oxide synthase) . Antiproliferative effects via quinoline-metal complexation .

- Key Contrast : The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier analogs, improving diffusion across biological membranes .

Biological Activity

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is an organic compound that has recently gained attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial, antimalarial, and insecticidal properties.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅N₃ and a molecular weight of approximately 201.27 g/mol. Its structure includes a 2-methylquinoline moiety linked to an ethane-1,2-diamine framework, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with ethane-1,2-diamine under controlled conditions. The following steps outline a general synthetic route:

- Reagents Preparation : Obtain 2-methylquinoline and ethane-1,2-diamine.

- Reaction Setup : Mix the reagents in an appropriate solvent (e.g., ethanol) and heat under reflux.

- Product Isolation : After completion, cool the mixture and extract the product using dichloromethane.

- Purification : Purify the product through recrystallization or chromatography.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Derivatives of this compound have been synthesized and tested for their effectiveness as antibiotics. Notably, these derivatives displayed promising results against resistant pathogens, indicating potential for developing new antibiotic classes.

Antimalarial Activity

The compound exhibits potent antimalarial properties, particularly against Plasmodium falciparum. In vitro studies revealed IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for resistant strains. These findings suggest that this compound could serve as a lead compound in antimalarial drug development.

Insecticidal Effects

Research indicates that this compound possesses significant insecticidal activity against larval stages of malaria and dengue vectors such as Anopheles stephensi and Aedes aegypti. The lethal toxicity concentrations ranged from 4.408 μM/mL for first instar larvae to 10.669 μM/mL for pupae. This insecticidal property highlights its potential application in vector control strategies.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

- Antimicrobial Activity : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

- Antimalarial Action : It may inhibit heme polymerization or interfere with mitochondrial functions in Plasmodium species.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Antimicrobial Evaluation | Derivatives showed significant activity against resistant bacterial strains. | |

| Study 2 | Antimalarial Properties | IC50 values of 6.7 nM (sensitive) and 8.5 nM (resistant). |

| Study 3 | Insecticidal Effects | Lethal toxicity concentrations ranged from 4.408 μM/mL to 10.669 μM/mL against mosquito larvae. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 2-methylquinolin-4-amine with ethylene diamine derivatives under reflux in anhydrous solvents (e.g., ethanol or THF) at 60–80°C for 12–24 hours. Catalysts like acetic acid or palladium-based systems may enhance yield. Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization is critical. Characterization should include H/C NMR, HPLC (>95% purity), and mass spectrometry to confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational chemistry optimize synthesis pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Software like Gaussian or ORCA can predict regioselectivity in quinoline functionalization .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents, temperatures, and catalysts. ICReDD’s integrated computational-experimental workflows reduce trial-and-error iterations by 40–60% .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar diamines?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in IC values may arise from differences in assay protocols (e.g., MTT vs. ATP luminescence) .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups on quinoline) to correlate structural variations with activity trends .

Q. What factorial design approaches improve reaction yield and selectivity?

- Methodological Answer :

- 2 Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) at two levels (high/low). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst | 0.5 mol% | 1.5 mol% |

| Solvent | Ethanol | THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.